Arginyl-prolyl-lysyl-prolyl-dodecane
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Overview
Description
Arginyl-prolyl-lysyl-prolyl-dodecane (APKPD) is a peptide that has been synthesized and studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of Arginyl-prolyl-lysyl-prolyl-dodecane is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms. This disrupts the normal functioning of the cell and leads to cell death.
Biochemical and Physiological Effects:
Arginyl-prolyl-lysyl-prolyl-dodecane has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of microorganisms, including bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory properties and to stimulate wound healing.
Advantages and Limitations for Lab Experiments
One of the main advantages of Arginyl-prolyl-lysyl-prolyl-dodecane is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new drugs. However, there are also some limitations to its use in lab experiments. For example, it can be difficult to synthesize and purify in large quantities, and its mechanism of action is not fully understood.
Future Directions
There are many potential future directions for the study of Arginyl-prolyl-lysyl-prolyl-dodecane. One area of research could focus on optimizing the synthesis and purification methods to make it more accessible for use in drug development. Another area of research could focus on further understanding its mechanism of action and exploring its potential applications in other areas of biomedical research, such as cancer treatment or tissue engineering.
Synthesis Methods
Arginyl-prolyl-lysyl-prolyl-dodecane can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the stepwise addition of amino acids to a resin-bound peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
Arginyl-prolyl-lysyl-prolyl-dodecane has been studied for its potential applications in a variety of scientific research areas, including drug discovery, biotechnology, and biomedical research. It has been shown to have antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new drugs.
properties
CAS RN |
111422-31-2 |
---|---|
Product Name |
Arginyl-prolyl-lysyl-prolyl-dodecane |
Molecular Formula |
C34H65N9O4 |
Molecular Weight |
663.9 g/mol |
IUPAC Name |
(2S)-N-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]-1-dodecylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C34H65N9O4/c1-2-3-4-5-6-7-8-9-10-13-23-42-24-15-19-28(42)31(45)41-30(44)27(18-11-12-21-35)40-32(46)29-20-16-25-43(29)33(47)26(36)17-14-22-39-34(37)38/h26-29H,2-25,35-36H2,1H3,(H,40,46)(H4,37,38,39)(H,41,44,45)/t26-,27-,28-,29-/m0/s1 |
InChI Key |
DQGMTLZKLMCVRL-DZUOILHNSA-N |
Isomeric SMILES |
CCCCCCCCCCCCN1CCC[C@H]1C(=O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N |
SMILES |
CCCCCCCCCCCCN1CCCC1C(=O)NC(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N |
Canonical SMILES |
CCCCCCCCCCCCN1CCCC1C(=O)NC(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N |
synonyms |
Arg-Pro-Lys-Pro(CH2)(11)CH3 arginyl-prolyl-lysyl-prolyl-dodecane substance P (1-4)-C12 |
Origin of Product |
United States |
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